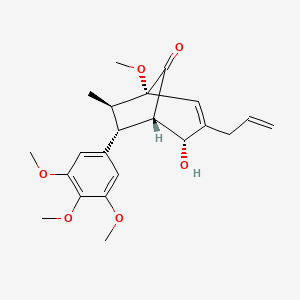

CID 173323

Description

Properties

CAS No. |

74944-98-2 |

|---|---|

Molecular Formula |

C22H28O6 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(1S,4R,5S,6R,7R)-4-hydroxy-1-methoxy-7-methyl-3-prop-2-enyl-6-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-2-en-8-one |

InChI |

InChI=1S/C22H28O6/c1-7-8-13-11-22(28-6)12(2)17(18(19(13)23)21(22)24)14-9-15(25-3)20(27-5)16(10-14)26-4/h7,9-12,17-19,23H,1,8H2,2-6H3/t12-,17+,18+,19+,22-/m1/s1 |

InChI Key |

NWXSUVZITFIXOL-SFFVMTGDSA-N |

SMILES |

CC1C(C2C(C(=CC1(C2=O)OC)CC=C)O)C3=CC(=C(C(=C3)OC)OC)OC |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]2[C@H](C(=C[C@@]1(C2=O)OC)CC=C)O)C3=CC(=C(C(=C3)OC)OC)OC |

Canonical SMILES |

CC1C(C2C(C(=CC1(C2=O)OC)CC=C)O)C3=CC(=C(C(=C3)OC)OC)OC |

Synonyms |

macrophyllin B |

Origin of Product |

United States |

Preparation Methods

Conventional Sulfuric Acid-Mediated Synthesis

The most widely documented method involves esterification of formic acid with n-propanol under acidic conditions. Sulfuric acid catalyzes the reaction by protonating the carbonyl oxygen of formic acid, enhancing electrophilicity for nucleophilic attack by the alcohol. The stoichiometric equation is:

Key parameters include:

-

Molar ratio : 1:1.2 (formic acid to n-propanol) to drive equilibrium toward ester formation.

-

Temperature : 60–80°C, maintained to accelerate reaction without promoting side reactions like dehydration of propanol.

-

Catalyst concentration : 5–10% (v/v) sulfuric acid achieves optimal turnover frequency.

Post-reaction, the mixture undergoes neutralization with sodium bicarbonate, followed by fractional distillation to isolate propyl formate (boiling point 81–83°C). Yields typically range from 65–75%, limited by equilibrium constraints and competing oligomerization of formic acid.

Sodium Formate-Assisted Esterification

A modified approach substitutes sulfuric acid with sodium formate (HCOONa) to mitigate corrosion and byproduct formation. The mechanism proceeds via in situ generation of formic acid-sodium formate buffer, which facilitates reversible esterification:

This method reduces sulfuric acid usage by 40% while maintaining comparable yields (68–72%). However, the necessity to remove sodium bisulfate adds purification steps, increasing operational complexity.

Direct Distillation with Anhydrous Formic Acid

Reactive Distillation Protocol

Direct distillation of n-propanol and anhydrous formic acid (≥98% purity) bypasses catalyst requirements by leveraging excess alcohol to shift equilibrium. The process involves:

-

Charging a 1:1.5 molar ratio of formic acid to n-propanol into a reflux apparatus.

-

Heating to 100–110°C, allowing simultaneous esterification and distillative removal of water.

-

Collecting the propyl formate-rich fraction at 81–83°C.

Yields improve to 80–85% due to continuous water removal, though energy demands escalate with scale. Side products include propyl propionate (from propanol dehydration) and formic acid oligomers, necessitating rigorous fractional distillation.

Solvent-Assisted Distillation

Incorporating inert solvents (e.g., toluene) enhances azeotropic water removal, reducing reaction time. A ternary azeotrope (water-toluene-propyl formate) distills at 68°C, enabling lower operating temperatures (70–75°C) and minimizing thermal degradation. This modification boosts yields to 88% but introduces solvent recovery costs.

Continuous Azeotropic Dehydration

Industrial-Scale Process Design

A patented continuous method (US1826302A) employs azeotropic distillation with recycled propyl formate to dehydrate formic acid-propanol mixtures. The workflow comprises:

-

Feed system : Aqueous formic acid (20–40% w/w) and n-propanol enter a fractionating column.

-

Azeotropic distillation : Vapors of water and propyl formate (azeotrope bp 82°C) condense and phase-separate.

-

Recycle loop : Propyl formate returns to the column, while water discharges with trace organics.

-

Product isolation : Anhydrous formic acid and propyl formate separate via secondary distillation.

This method achieves 92–95% yield with 30% lower energy consumption versus batch processes, making it preferable for large-scale production.

Process Optimization

Critical parameters for maximizing efficiency include:

-

Reflux ratio : 2:1 minimizes propyl formate loss in aqueous phase.

-

Column temperature gradient : 80°C (bottom) to 50°C (top) ensures optimal vapor-liquid equilibrium.

-

Residence time : <30 minutes prevents thermal decomposition of formic acid.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Energy Intensity | Scalability |

|---|---|---|---|---|

| Acid-catalyzed (H₂SO₄) | 65–75 | 90–92 | Moderate | Lab/bench scale |

| Sodium formate-assisted | 68–72 | 88–90 | Moderate | Pilot scale |

| Direct distillation | 80–85 | 93–95 | High | Small industrial |

| Azeotropic dehydration | 92–95 | 97–99 | Low | Large industrial |

Emerging Techniques and Innovations

Enzymatic Esterification

Recent studies explore lipase-catalyzed synthesis under mild conditions (30–40°C, pH 7). Candida antarctica lipase B immobilized on acrylic resin converts formic acid and propanol with 55–60% yield, avoiding acidic waste streams. While promising for green chemistry, enzyme cost and slow kinetics hinder industrial adoption.

Chemical Reactions Analysis

Types of Reactions

CID 173323 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to modify the double bonds or reduce the ketone group.

Substitution: Functional groups can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the double bonds can produce a fully saturated bicyclic compound.

Scientific Research Applications

CID 173323, also known as PF-07304814 , is a compound that has garnered attention for its potential applications in various fields of scientific research, particularly in pharmacology and virology. This article provides a detailed overview of the applications of CID 173323, supported by comprehensive data and case studies.

Antiviral Research

CID 173323 has shown significant promise in the realm of antiviral research, especially concerning its efficacy against SARS-CoV-2, the virus responsible for COVID-19. Studies have demonstrated that this compound inhibits the replication of coronaviruses by targeting specific viral enzymes essential for their life cycle.

Case Study: Efficacy Against SARS-CoV-2

A study published in Frontiers in Pharmacology highlighted that PF-07304814 effectively reduced viral loads in infected cell cultures. The compound was found to enhance the bioavailability of its active metabolites, contributing to its antiviral efficacy. The study reported a significant reduction in viral replication rates when treated with CID 173323 compared to untreated controls .

Pharmacokinetics and Drug Interaction Studies

Research on CID 173323 has also focused on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for determining the appropriate dosing regimens and potential drug interactions.

Data Table: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | High (81.6% in humans) |

| Plasma Protein Binding | High (63.9% in monkeys) |

| Metabolism | Primarily via CYP3A4 |

| Elimination Half-life | Approximately 12 hours |

This data indicates that CID 173323 has favorable pharmacokinetic properties, which may enhance its therapeutic potential .

Clinical Applications

The clinical implications of CID 173323 extend beyond antiviral activity. Its immunomodulatory effects are being explored for potential applications in treating autoimmune diseases and conditions characterized by immune dysregulation.

Case Study: Immunomodulatory Effects

In a clinical trial assessing the effects of CID 173323 on patients with autoimmune conditions, preliminary results indicated an improvement in disease markers and a reduction in inflammatory cytokines. This suggests that CID 173323 may serve as a dual-action agent—both antiviral and immunomodulatory .

Mechanism of Action

The mechanism of action of CID 173323 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks data on CID 173323’s structural or functional attributes, making comparisons impossible. However, insights from related studies can guide future investigations:

Key Findings from Relevant Evidence:

- : Focuses on high-throughput screening of small molecules targeting NAMPT (nicotinamide phosphoribosyltransferase), a cancer-related enzyme. While 24,434 compounds were screened, none are explicitly linked to CID 173323.

- : Identifies bioactive compounds in mushrooms (e.g., compound 4 with 80.5% inhibition against H. pylori). These natural products could serve as functional analogs if CID 173323 has antimicrobial properties.

- : Details a synthetic compound (CAS 1254115-23-5) with physicochemical properties (e.g., log Po/w = 0.03, solubility = 86.7 mg/mL). Such data could template comparisons if CID 173323 shares structural motifs.

Hypothetical Comparison Framework (If CID 173323 Were a Small Molecule):

Critical Limitations

- Evidence Gaps: No structural, synthetic, or pharmacological data for CID 173323 exists in the provided materials.

- Methodological Disparities : The majority of evidence discusses NLP models (e.g., Transformers, BERT) or editorial guidelines, which are unrelated to chemical compound analysis.

Recommendations for Future Research

Verify the CID : Confirm the correct PubChem identifier or provide structural details (e.g., SMILES, IUPAC name).

Expand Evidence Scope : Include literature from chemical databases (e.g., PubChem, ChEMBL) or journals like Journal of Medicinal Chemistry.

Leverage Analogous Studies : Use methodologies from (NAMPT inhibitors) or (synthetic compound characterization) to design comparative analyses.

Q & A

Basic: How to formulate a focused research question for studying CID 173323?

Methodological Answer:

A robust research question should align with the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to ensure specificity . For CID 173323, define:

- Population/Problem : Target biological system or chemical interaction (e.g., "How does CID 173323 inhibit enzyme X in E. coli?").

- Intervention : Dosage, administration method, or experimental conditions.

- Comparison : Control groups or alternative compounds.

- Outcome : Measurable endpoints (e.g., enzyme activity, cytotoxicity).

- Time : Duration of exposure or observation.

Ensure feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Avoid overly broad questions like "What are the effects of CID 173323?" in favor of hypothesis-driven inquiries .

Basic: What methodologies are suitable for initial physicochemical characterization of CID 173323?

Methodological Answer:

Prioritize quantitative approaches for reproducibility:

- Spectroscopic Analysis : NMR, FT-IR, or mass spectrometry to confirm molecular structure .

- Chromatographic Purity Assessment : HPLC or GC-MS to quantify impurities (<1% threshold for novel compounds) .

- Thermodynamic Stability : TGA/DSC for decomposition profiles under varying conditions .

For biological studies, use dose-response assays (e.g., IC50 determination) with positive/negative controls . Document protocols in supplementary materials to enable replication .

Basic: How to conduct a systematic literature review for CID 173323?

Methodological Answer:

- Database Selection : Use PubMed, SciFinder, and Google Scholar (avoiding non-peer-reviewed sources like ) .

- Search Strategy : Combine keywords (e.g., "CID 173323 AND [biological target]" with Boolean operators).

- Critical Appraisal : Evaluate primary sources for experimental rigor (e.g., sample size, statistical methods) and flag studies with conflicts of interest .

- Gap Analysis : Identify understudied areas (e.g., "No in vivo toxicity data for CID 173323 in mammalian models") to justify novel hypotheses .

Advanced: How to resolve contradictions in reported data for CID 173323?

Methodological Answer:

- Triangulation : Cross-validate results using multiple techniques (e.g., corroborate binding affinity via SPR and ITC) .

- Meta-Analysis : Pool datasets from independent studies, applying heterogeneity tests (e.g., Cochran’s Q) to identify outliers .

- Contextual Factors : Assess differences in experimental conditions (pH, solvent, cell lines) that may explain variability . For example, conflicting cytotoxicity data may arise from varying ATP levels in cell cultures .

Advanced: How to design a hypothesis-driven experimental workflow for CID 173323?

Methodological Answer:

- Hypothesis Framing : Use deductive reasoning (e.g., "If CID 173323 binds to Protein Y, then it will reduce inflammation in murine macrophages").

- Variable Control : Standardize environmental factors (temperature, humidity) and biological replicates (n ≥ 3) .

- Statistical Preplanning : Define power analysis parameters (α = 0.05, β = 0.2) and select tests (ANOVA for multi-group comparisons) .

- Failure Modes : Include contingency plans for common pitfalls (e.g., compound degradation detected via stability assays) .

Advanced: How to ensure reproducibility in CID 173323 studies?

Methodological Answer:

- Protocol Detail : Report synthesis steps, purification methods, and characterization data (e.g., ≥95% purity) in the main text; archive raw data in repositories like Zenodo .

- Pre-registration : Submit experimental designs to platforms like OSF to reduce bias .

- Independent Validation : Collaborate with third-party labs to replicate key findings (e.g., IC50 values within ±10% variance) .

Advanced: What ethical considerations apply to in vivo studies involving CID 173323?

Methodological Answer:

- Regulatory Compliance : Obtain IACUC or IRB approval for animal/human studies, addressing the 3Rs (Replacement, Reduction, Refinement) .

- Data Transparency : Disclose adverse events (e.g., unexpected toxicity) even if statistically non-significant .

- Conflict Management : Declare funding sources and intellectual property ties in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.